Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]-
Description
Structure and Synthesis
Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- is a Schiff base (azomethine) derived from the condensation of 3-chloro-4-methylaniline and 4-methylbenzaldehyde. The compound features a chloro group at position 3 and a methyl group at position 4 on the benzenamine ring, with a 4-methylbenzylidene moiety attached via an imine bond (C=N). This structure is characteristic of Schiff bases, which are widely studied for their electronic properties, coordination chemistry, and biological activities .
The synthesis likely follows a standard protocol for Schiff base formation: refluxing the amine and aldehyde in a solvent like ethanol, with catalytic acid or base. For example, analogous compounds, such as 4-[(4-methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one, were synthesized via similar condensation reactions .
Applications and Properties Schiff bases are known for their versatility in materials science (e.g., OLED host materials ) and medicinal chemistry (antimicrobial agents ).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN/c1-11-3-6-13(7-4-11)10-17-14-8-5-12(2)15(16)9-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMDTJKFACBBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402262 | |
| Record name | Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88450-61-7 | |
| Record name | Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-4-METHYL-N-(4-METHYLBENZYLIDENE)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- typically involves the reaction of 3-chloro-4-methylbenzenamine with 4-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the two aromatic rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced amine form.
Substitution: The chloro group on the benzene ring can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide or amine groups replace the chloro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like hydroxide ions, amines, typically under reflux conditions.
Major Products Formed:
Oxidation: Quinones, oxidized aromatic compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the chloro group.
Scientific Research Applications
Applications in Chemical Synthesis
1. Intermediate in Organic Synthesis
Benzenamine derivatives are often used as intermediates in the synthesis of various organic compounds. This compound can be utilized to produce:
- Dyes and Pigments : Its structure allows for modifications that lead to vibrant dyes used in textiles and plastics.
- Pharmaceuticals : It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs) due to its amine functionality.
2. Catalysts in Chemical Reactions
The compound has been explored for its catalytic properties in reactions such as:
- Amination Reactions : Acts as an amine source in nucleophilic substitution reactions.
- Cross-coupling Reactions : Used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Case Study 1: Synthesis of Dyes
A study demonstrated the use of Benzenamine derivatives in synthesizing azo dyes. The compound was reacted with diazonium salts to produce high-performance dyes with excellent lightfastness and washfastness properties. This application highlights its importance in the textile industry.
Case Study 2: Pharmaceutical Applications
Research has shown that derivatives of Benzenamine can inhibit specific enzymes related to cancer proliferation. The compound was modified into various analogs, leading to promising results in preclinical trials for cancer treatment.
Regulatory Insights
Due to its chemical nature, Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- is subject to regulatory scrutiny regarding its environmental impact and safety profile. Reports indicate that it possesses mutagenic potential under certain conditions, necessitating careful handling and usage guidelines.
Mechanism of Action
The mechanism of action of Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing in substituents on the benzenamine or imine moieties:
*The target compound’s molecular weight is calculated based on its formula; direct experimental data are unavailable in the provided evidence.
Key Comparisons
Nitro and Methoxy Groups (): The nitro group (NO2) in (E)-4-methoxy-N-(4-nitrobenzylidene)aniline strongly withdraws electrons, while methoxy (OCH3) donates electrons, leading to pronounced charge separation and applications in optoelectronics .
Biological Activity
- Schiff bases with halogen substituents (e.g., Cl) often exhibit antimicrobial properties. For instance, (17Z)-N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines showed activity against bacteria and fungi . The target compound’s chloro group may similarly enhance bioactivity.
Crystallography and Structural Analysis
- The target compound’s structure could be resolved using SHELXL, a refinement program widely used for small-molecule crystallography . Analogous compounds, such as those in , were characterized via single-crystal X-ray diffraction, revealing planar imine bonds and π-π stacking interactions.
Thermal and Physical Properties
- Substituents influence melting points and solubility. For example, the piperazine group in (E)-N-(4-chlorobenzylidene)-4-(4-ethylpiperazin-1-yl)aniline improves solubility in polar solvents , whereas the nitro group in increases thermal stability.
Biological Activity
Overview
Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- is an organic compound with the molecular formula C14H12ClN. This compound is a derivative of benzenamine, characterized by a chloro and methyl group on the benzene ring and a methylene bridge connecting to another methylphenyl group. Its unique structural properties render it valuable in various biological and medicinal applications.
The compound exhibits several notable chemical behaviors:
- Oxidation : Can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
- Reduction : Capable of reduction to its amine form using hydrogen gas in the presence of a palladium catalyst.
- Substitution : The chloro group can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles such as hydroxide or amine groups.
The biological activity of Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The aromatic structure facilitates π-π interactions and hydrogen bonding with target molecules, which can modulate biochemical pathways and result in various biological effects.
1. Pharmaceutical Development
Benzenamine derivatives are often utilized as intermediates in synthesizing pharmaceuticals. The compound may serve as a precursor for bioactive molecules with potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
2. Toxicological Studies
Research indicates that compounds similar to Benzenamine can exhibit hepatotoxicity. Studies have shown that certain derivatives may pose risks in occupational settings due to their potential toxic effects upon human ingestion .
3. Anticancer Activity
Recent studies have explored the anticancer potential of related compounds. For instance, compounds exhibiting structural similarities have demonstrated effective inhibition of microtubule assembly, indicating their potential as microtubule-destabilizing agents in cancer therapy .
Case Studies
Case Study 1: Anticancer Research
In a study evaluating various benzenamine derivatives, it was found that certain compounds induced apoptosis in breast cancer cells (MDA-MB-231) at low concentrations (1.0 μM). The study highlighted the ability of these compounds to enhance caspase-3 activity, confirming their role as potential anticancer agents .
Case Study 2: Toxicological Assessment
A toxicological assessment revealed that exposure to certain benzenamine derivatives could lead to secondary hepatotoxic effects, emphasizing the need for careful handling and regulation of these compounds in industrial applications .
Comparative Analysis
| Property | Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]- | Related Compounds |
|---|---|---|
| Molecular Formula | C14H12ClN | Varies (e.g., C14H13ClN for similar analogs) |
| Biological Activity | Anticancer potential; hepatotoxicity | Varies; some are non-toxic |
| Mechanism of Action | Interacts with enzymes/receptors | Similar mechanisms observed |
| Industrial Applications | Used in specialty chemicals production | Varies; some are used in pharmaceuticals |
Q & A
Basic Research: How can synthesis conditions for this compound be optimized to improve yield and purity?
Methodological Answer:
- Reaction Parameters : Optimize catalyst choice (e.g., sodium t-butanolate vs. acidic conditions) and solvent systems (toluene vs. ethanol) to enhance imine formation efficiency .
- Temperature Control : Conduct reactions under inert atmospheres at 80–100°C to minimize side products like hydrolyzed intermediates .
- Monitoring : Use TLC or HPLC to track reaction progress and confirm completion before workup.
- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization from ethanol to isolate the product .
Basic Research: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Analysis : Use and NMR to confirm the imine bond (C=N stretch at ~1600–1650 cm) and substituent positions (e.g., chlorine and methyl groups) .
- X-ray Diffraction (XRD) : Solve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak at m/z 283.4) .
Advanced Research: How can computational methods like DFT resolve electronic properties and reaction mechanisms?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model the compound’s HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis spectra (e.g., λmax ~300–350 nm) to validate electronic transitions .
- Mechanistic Insights : Simulate reaction pathways (e.g., imine formation) to identify transition states and rate-limiting steps. Pair with kinetic studies (e.g., variable-temperature NMR) .
Advanced Research: How should researchers address contradictions in experimental data (e.g., conflicting spectroscopic results)?
Methodological Answer:
- Cross-Validation : Replicate experiments under controlled conditions (e.g., humidity, oxygen levels) to rule out environmental interference .
- Hybrid Approaches : Combine XRD (definitive bond data) with computational IR/Raman spectra to reconcile discrepancies in vibrational modes .
- Statistical Analysis : Apply principal component analysis (PCA) to large datasets (e.g., NMR shifts across solvents) to identify outliers .
Intermediate Research: What strategies determine reactivity in electrophilic substitution or oxidation reactions?
Methodological Answer:
- Electrophilic Substitution : Probe regioselectivity using nitration (HNO/HSO) or bromination (Br/FeBr). Monitor para/ortho ratios via NMR .
- Oxidation Studies : Treat with mCPBA or KMnO to assess stability of the imine bond. Use GC-MS to identify degradation products (e.g., nitro or carbonyl derivatives) .
Advanced Research: How can biological activity mechanisms (e.g., enzyme inhibition) be systematically investigated?
Methodological Answer:
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC values with control inhibitors .
- Docking Simulations : Use AutoDock Vina to predict binding modes to active sites. Validate with mutagenesis studies (e.g., Ala-scanning of key residues) .
- SAR Analysis : Synthesize derivatives (e.g., halogen or methyl substitutions) to correlate structural features with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
